molecular formula C13H22O2 B088470 Citral propylene glycol acetal CAS No. 10444-50-5

Citral propylene glycol acetal

Cat. No. B088470
CAS RN: 10444-50-5
M. Wt: 210.31 g/mol
InChI Key: DWZRENGNFQNWQZ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citral propylene glycol acetal is a flavor and fragrance agent with a citrus type odor . It is used in the perfumery and flavor industry .


Synthesis Analysis

Citral propylene glycol acetal can be synthesized from citral extracted from lemon grass. Para toluene sulphonic acid catalyst is used for the preparation of citral propylene glycol acetal . The acetalization and ketalization of aldehydes and ketones with alcohols proceed smoothly in the presence of 0.1 mol % acid, without removing water .


Molecular Structure Analysis

Citral propylene glycol acetal contains total 37 bond(s); 15 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), and 2 ether(s) (aliphatic) .


Chemical Reactions Analysis

Flavor aldehydes including citral rapidly react with the e-liquid solvent propylene glycol (PG) after mixing, and upward of 40% of flavor aldehyde content is converted to flavor aldehyde PG acetals .

Scientific Research Applications

  • Stabilization of Aldehydes : Citral propylene glycol acetal stabilizes aldehydes by forming propylene glycol (PG) acetals. A study comparing the regeneration of citral from dimethyl and PG acetals under mild acidic conditions found that PG acetals formed a near 1:1 equilibrium mixture with the generated aldehyde, indicating a stable form (Sharma, Nagarajan, & Gurudutt, 1998).

  • Use in Perfumery and Flavor Industry : Citral propylene glycol acetal is used in the perfumery and flavor industry. It is synthesized from citral extracted from lemon grass, offering a method to fortify lemon oil with additional flavor and scent properties (Shahzadi, Muhammad, Mehmood, & Chaudhry, 2014).

  • Synthesis Optimization : Research on the synthesis of octanal propylene glycol acetal by microwave irradiation indicates that optimizing factors such as the ratio of 1,2-propylene glycol to octanal and irradiation conditions can yield a high output. This method may have applications in food processing (Li Jian-rong, Gan Wang-bao, & Q. Lang, 2008).

  • Catalytic Acetalization : Glycerol acetalization with citral using heteropolyacids supported on KIT-6 as a catalyst was studied. The research aimed to optimize glycerol’s acetalization with citral, showing significant potential in catalysis (J. Castanheiro, 2022).

  • Encapsulation and Stabilization : A mild method for encapsulating citral in monodispersed alginate microcapsules was developed to avoid UV irritation or acetic acid, offering potential applications in pharmaceutical, food, and cosmetic areas (Ma, Mou, Chen, Li, & Deng, 2022).

  • Antimicrobial Activity : Citral propylene glycol acetal, derived from citral, a compound in lemongrass oil, shows significant antimicrobial activity. Citral has therapeutic properties, including antimicrobial, antioxidant, anticancer, anti-diabetic, and anti-inflammatory effects, which can be utilized in various industries (Sharma, Gupta, Habib, & Sahu, 2019).

  • Food Flavoring Reactions : In the context of food flavorings, propylene glycol, a component of citral propylene glycol acetal, can react with other components to form new compounds, influencing the sensory quality of stored food flavorings (Elmore, Dodson, & Mottram, 2014).

  • Nanoemulsion Technology : Citral-in-water nanoemulsions demonstrate significant antimicrobial activities, suggesting that citral propylene glycol acetal can be effectively used in nanoemulsion-based delivery systems for essential oils in the food, cosmetics, and agrochemical industries (Lu et al., 2017).

Safety And Hazards

Citral propylene glycol acetal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization .

Future Directions

Further studies are needed to completely describe the effects of citral propylene glycol acetal before it can be used in the future as a component of new antifungals . It also has potential applications in the perfumery and flavor industry .

properties

IUPAC Name

2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-4-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-10(2)6-5-7-11(3)8-13-14-9-12(4)15-13/h6,8,12-13H,5,7,9H2,1-4H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZRENGNFQNWQZ-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)C=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1COC(O1)/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

265.00 to 266.00 °C. @ 760.00 mm Hg
Record name Citral propylene glycol acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Record name Citral propylene glycol acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Citral propylene glycol acetal

CAS RN

10444-50-5, 197719-38-3
Record name Citral propyleneglycol acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010444505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geranial propylene glycol acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197719383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolane, 2-(2,6-dimethyl-1,5-heptadien-1-yl)-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2,6-dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.832
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GERANIAL PROPYLENE GLYCOL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9769851P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Citral propylene glycol acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citral propylene glycol acetal
Reactant of Route 2
Reactant of Route 2
Citral propylene glycol acetal
Reactant of Route 3
Citral propylene glycol acetal
Reactant of Route 4
Citral propylene glycol acetal
Reactant of Route 5
Citral propylene glycol acetal

Citations

For This Compound
12
Citations
P Shahzadi, A Muhammad, F Mehmood… - J Antivir …, 2014 - researchgate.net
… Citral propylene glycol acetal using propylene glycol having a weak aroma, but it was recognized that this acetal itself is volatile and has a green aroma, thus inhibiting the lemon aroma …
Number of citations: 23 www.researchgate.net
D Makarouni, CD Evgenidi, C Kordulis… - … Chemistry and Pharmacy, 2023 - Elsevier
… We also report the synthesis of citral propylene glycol acetal and citral diethyl acetal, two important compounds in perfumery industry whose industrial synthesis often requires …
Number of citations: 4 www.sciencedirect.com
D Makarouni, CD Evgenidi, C Kordulis, V Dourtoglou - researchgate.net
… We also report the synthesis of citral propylene glycol acetal and citral diethyl acetal, two important compounds in perfumery industry whose industrial synthesis often requires …
Number of citations: 0 www.researchgate.net
ΔΠ Μακαρούνη - 2022 - nemertes.library.upatras.gr
… of the TECHNOSA-H2 catalysts for the organic synthesis of high added value products, include the synthesis of two citral acetal derivatives named citral propylene glycol acetal (Citral …
Number of citations: 0 nemertes.library.upatras.gr
MP Shahzadi - … , Diversities and Functional Roles; Almusaed, A …, 2017 - books.google.com
… of citral propylene glycol acetal The response blend of citral propylene glycol acetal later … The citral propylene glycol acetal anticipated that it would give four more isomers because …
Number of citations: 12 books.google.com
MAHA Mazahar, J Jumal - Malaysian Journal of Science Health …, 2023 - mjosht.usim.edu.my
… In another research, Shahzadi and his coresearchers [11] utilized p-toluenesulfonic acid as a catalyst to synthesize citral and propylene glycol forming citral propylene glycol acetal. …
Number of citations: 2 mjosht.usim.edu.my
DP Makarouni - 2022 - didaktorika.gr
… of the TECHNOSA-H2 catalysts for the organic synthesis of high added value products, include the synthesis of two citral acetal derivatives named citral propylene glycol acetal (Citral …
Number of citations: 0 www.didaktorika.gr
G Ritacco, A Hilberer, M Lavelle, AM Api - Regulatory Toxicology and …, 2022 - Elsevier
The safety assessment of fragrance materials for photoirritation utilized by The Research Institute for Fragrance Materials has recently been modified and is described in detail. Materials …
Number of citations: 7 www.sciencedirect.com
SM Ibrahium, AA Wahba, AA Farghali, AAS Abdel-Baki… - Pathogens, 2022 - mdpi.com
… Meanwhile, (L)-alpha-terpineol (18.32%), alpha-terpinol (13.43%), trans-4-thujanol (9.64%), α- terpinolene (5.81%), citral propylene glycol acetal (5.73%), geranial propylene glycol …
Number of citations: 4 www.mdpi.com
A Subpart, D Subpart, C Adjuvants - tbt.sist.org.cn
Food and Drug Administration, HHS Pt. 172 409 (c)(2) of the Act), a regulation prescribing the conditions under which the food additive may be safely used (including, but not limited to, …
Number of citations: 0 tbt.sist.org.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.